molecular formula C18H26Cl2 B14311847 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene CAS No. 109606-36-2

1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene

Cat. No.: B14311847
CAS No.: 109606-36-2
M. Wt: 313.3 g/mol
InChI Key: NRJVCCJNAWFBCB-UHFFFAOYSA-N
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Description

1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene is an organic compound that belongs to the class of cyclopropyl derivatives This compound is characterized by the presence of a cyclopropyl ring substituted with dichloro and methyl groups, attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of a suitable alkene with a dichlorocarbene precursor under basic conditions.

    Substitution Reactions:

    Attachment to Benzene Ring: The final step involves the Friedel-Crafts alkylation of the benzene ring with the cyclopropyl derivative under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and appropriate catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

    Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its behavior in various chemical reactions.

Comparison with Similar Compounds

  • 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}benzene
  • 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-ethylbenzene
  • 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-chlorobenzene

Uniqueness: 1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

CAS No.

109606-36-2

Molecular Formula

C18H26Cl2

Molecular Weight

313.3 g/mol

IUPAC Name

1-[[2,2-dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl]-4-methylbenzene

InChI

InChI=1S/C18H26Cl2/c1-13(2)6-5-11-17(4)16(18(17,19)20)12-15-9-7-14(3)8-10-15/h7-10,13,16H,5-6,11-12H2,1-4H3

InChI Key

NRJVCCJNAWFBCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C(C2(Cl)Cl)(C)CCCC(C)C

Origin of Product

United States

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